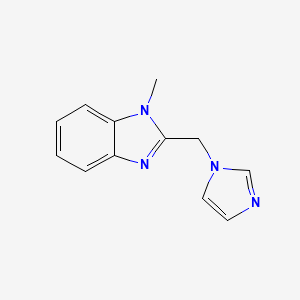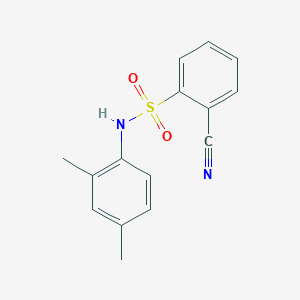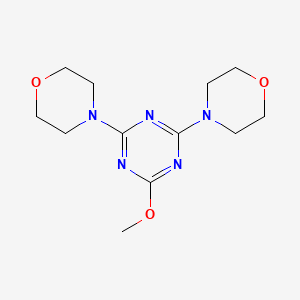
2-METHOXY-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-METHOXY-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE is a heterocyclic compound that belongs to the triazine family It is characterized by the presence of a triazine ring substituted with methoxy and morpholinyl groups
Mécanisme D'action
Safety and Hazards
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE typically involves the reaction of cyanuric chloride with morpholine and methanol. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by morpholinyl and methoxy groups. The reaction conditions generally include:
Temperature: 0-5°C initially, followed by room temperature.
Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran.
Catalyst: Base catalysts such as triethylamine or pyridine are often used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: To accommodate the increased volume of reactants.
Continuous flow systems: To ensure efficient mixing and reaction completion.
Purification: Techniques such as crystallization or chromatography are employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-METHOXY-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The triazine ring can be reduced under specific conditions to form partially or fully hydrogenated derivatives.
Substitution: The morpholinyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nucleophiles such as amines or thiols in the presence of base catalysts.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrogenated triazine derivatives.
Substitution: Formation of substituted triazine compounds with different functional groups.
Applications De Recherche Scientifique
2-METHOXY-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-METHOXY-4,6-DIMETHYL-1,3,5-TRIAZINE
- 2-METHOXY-4,6-DIETHYL-1,3,5-TRIAZINE
- 2-METHOXY-4,6-DIPHENYL-1,3,5-TRIAZINE
Uniqueness
2-METHOXY-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE is unique due to the presence of morpholinyl groups, which impart distinct chemical and biological properties. These groups enhance the compound’s solubility, stability, and potential interactions with biological targets, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
4-(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O3/c1-18-12-14-10(16-2-6-19-7-3-16)13-11(15-12)17-4-8-20-9-5-17/h2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMAZBJGXCHEMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCOCC2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
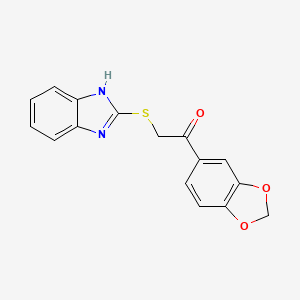
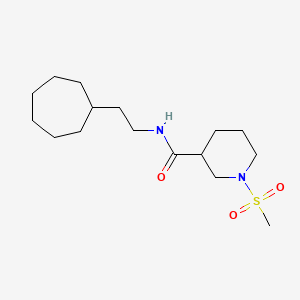
![4-methyl-N'-{4-[2-oxo-2-(1-piperidinyl)ethoxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5534978.png)

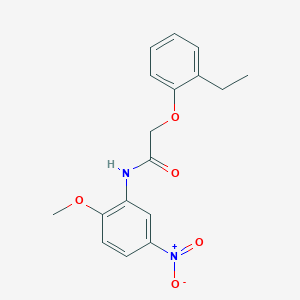

![ethyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5535018.png)
![9-ethyl-1-methyl-4-(1,3-thiazol-4-ylmethyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5535034.png)
![ethyl 4-[5-(2-nitro-1-propen-1-yl)-2-furyl]benzoate](/img/structure/B5535048.png)
![N-(3,4-difluorobenzyl)-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5535065.png)
![5-(ethylthio)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-2-thiophenecarboxamide hydrochloride](/img/structure/B5535066.png)
